molecular formula C23H40O6 B12719412 8,16-Dihydroxy-6,10,14,18-tricosanetetrone CAS No. 88144-83-6

8,16-Dihydroxy-6,10,14,18-tricosanetetrone

Cat. No.: B12719412
CAS No.: 88144-83-6
M. Wt: 412.6 g/mol
InChI Key: PRBWZADSPSGGTO-UHFFFAOYSA-N
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Description

8,16-Dihydroxy-6,10,14,18-tricosanetetrone is a chemical compound with the molecular formula C23H40O6 and a molecular weight of 412.5601 This compound is characterized by its unique structure, which includes multiple hydroxyl and ketone groups

Preparation Methods

The synthesis of 8,16-Dihydroxy-6,10,14,18-tricosanetetrone typically involves multi-step organic reactions. The synthetic route generally includes the following steps:

    Starting Material: The synthesis begins with a suitable long-chain hydrocarbon precursor.

    Oxidation: The precursor undergoes selective oxidation to introduce ketone functionalities at specific positions.

    Hydroxylation: Hydroxyl groups are introduced at the 8th and 16th positions through controlled hydroxylation reactions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of more efficient catalysts and reaction conditions to enhance yield and reduce costs.

Chemical Reactions Analysis

8,16-Dihydroxy-6,10,14,18-tricosanetetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional ketone or carboxyl groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,16-Dihydroxy-6,10,14,18-tricosanetetrone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is explored for use in materials science, including the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 8,16-Dihydroxy-6,10,14,18-tricosanetetrone involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to potential therapeutic effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

8,16-Dihydroxy-6,10,14,18-tricosanetetrone can be compared with other similar compounds, such as:

    6,10,14,18-Tetraketotricosane: Lacks hydroxyl groups, making it less versatile in hydrogen bonding interactions.

    8,16-Dihydroxy-6,10,14,18-tetradecanone: A shorter chain analog with similar functional groups but different physical and chemical properties.

    8,16-Dihydroxy-6,10,14,18-hexacosanetetrone: A longer chain analog with additional carbon atoms, affecting its solubility and reactivity.

Properties

CAS No.

88144-83-6

Molecular Formula

C23H40O6

Molecular Weight

412.6 g/mol

IUPAC Name

8,16-dihydroxytricosane-6,10,14,18-tetrone

InChI

InChI=1S/C23H40O6/c1-3-5-7-10-18(24)14-22(28)16-20(26)12-9-13-21(27)17-23(29)15-19(25)11-8-6-4-2/h22-23,28-29H,3-17H2,1-2H3

InChI Key

PRBWZADSPSGGTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCC)O)O

Origin of Product

United States

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